molecular formula C18H17BrN4O3S B10952943 4-bromo-1-methyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide

Cat. No.: B10952943
M. Wt: 449.3 g/mol
InChI Key: WOVBAZGHCQZXGE-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, and agrochemistry . This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-BROMO-1-METHYL-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, including the introduction of the bromine atom and the sulfonyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-BROMO-1-METHYL-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The bromine atom and the pyrazole ring contribute to the overall stability and reactivity of the molecule, allowing it to exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-BROMO-1-METHYL-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives with different substituents. For example:

The uniqueness of 4-BROMO-1-METHYL-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its combination of functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C18H17BrN4O3S

Molecular Weight

449.3 g/mol

IUPAC Name

4-bromo-2-methyl-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H17BrN4O3S/c1-12-5-3-4-6-16(12)22-27(25,26)14-9-7-13(8-10-14)21-18(24)17-15(19)11-20-23(17)2/h3-11,22H,1-2H3,(H,21,24)

InChI Key

WOVBAZGHCQZXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3C)Br

Origin of Product

United States

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